molecular formula C17H23NO4 B12861959 (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate

(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12861959
M. Wt: 305.4 g/mol
InChI Key: PZMSMPJWIZIDPM-KBPBESRZSA-N
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Description

(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate is a chiral compound with significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with tert-butyl, methyl, and phenyl groups. The stereochemistry of the compound, indicated by the (2S,5S) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tert-butyl, methyl, and phenyl substituents. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials. Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as Grignard reagents or organolithium compounds.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or phenyl groups, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Nucleophiles: Sodium hydride, lithium diisopropylamide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate: The enantiomer of the compound with different stereochemistry.

    1-tert-Butyl 2-methyl 5-phenylpyrrolidine: Lacks the dicarboxylate groups.

    2-Methyl 5-phenylpyrrolidine: Lacks the tert-butyl and dicarboxylate groups.

Uniqueness

The uniqueness of (2S,5S)-1-tert-Butyl 2-methyl 5-phenylpyrrolidine-1,2-dicarboxylate lies in its specific stereochemistry and the presence of both tert-butyl and dicarboxylate groups

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,5S)-5-phenylpyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-13(12-8-6-5-7-9-12)10-11-14(18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14-/m0/s1

InChI Key

PZMSMPJWIZIDPM-KBPBESRZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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